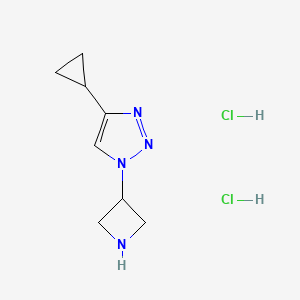

1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-cyclopropyltriazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c1-2-6(1)8-5-12(11-10-8)7-3-9-4-7;;/h5-7,9H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPVDBSXDVSLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Azetidine Derivatives

Azetidine derivatives, such as the azetidin-3-yl moiety in the target compound, are commonly prepared via nucleophilic substitution or ring-closure reactions starting from amino derivatives or azetidinones. A notable method involves the reaction of amino derivatives with epichlorohydrin or epibromohydrin in inert solvents to form azetidinols, which can be further functionalized.

Another efficient route involves the Horner–Wadsworth–Emmons (HWE) reaction to prepare methyl (N-Boc-azetidin-3-ylidene)acetate from azetidin-3-one, followed by aza-Michael addition with NH-heterocycles to introduce various substituents on the azetidine ring. This method allows the formation of 3-substituted azetidines under mild conditions with good yields (e.g., 64-72%).

Synthesis of 1,2,3-Triazole Core

The 1,2,3-triazole ring is typically synthesized via azide-alkyne cycloaddition reactions (click chemistry) or Dimroth-type cyclizations. For example, aryl azides react with various alkynes or activated ketones in the presence of base or catalysts to yield 1,2,3-triazole derivatives. This approach can be adapted to introduce substituents such as cyclopropyl groups at the 4-position of the triazole ring.

Coupling Azetidine and Triazole Units

The key step for synthesizing 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole involves coupling the azetidine moiety at the N-1 position of the triazole ring. This can be achieved by nucleophilic substitution or amide bond formation using activated triazole intermediates such as acid chlorides or sulfonyl chlorides derived from triazole carboxylic acids. The cyclopropyl substituent is introduced either prior to or after triazole formation depending on the synthetic strategy.

Formation of the Dihydrochloride Salt

The final compound is often isolated as the dihydrochloride salt to improve physicochemical properties. This is done by treating the free base form with hydrochloric acid under controlled conditions, followed by crystallization or precipitation to obtain pure dihydrochloride.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Horner–Wadsworth–Emmons | Azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF | Methyl (N-Boc-azetidin-3-ylidene)acetate | 72 | Purified by two-stage vacuum distillation |

| 2 | Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate, azetidine, DBU, MeCN, 65°C | 3-Substituted azetidine derivative | 64 | Mild conditions prevent ester cleavage |

| 3 | Azide-Alkyne Cycloaddition | Aryl azide, cyclopropyl alkyne, Cu(I) catalyst | 1,2,3-Triazole with cyclopropyl substituent | Variable | Click chemistry yields regioselective triazoles |

| 4 | Coupling | Triazole acid chloride, azetidine derivative, base | 1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole | Variable | Amide or sulfonamide bond formation |

| 5 | Salt Formation | HCl gas or aqueous HCl, solvent | Dihydrochloride salt of target compound | High | Improves stability and solubility |

Research Findings and Notes

The Horner–Wadsworth–Emmons reaction is a reliable method to introduce the azetidinylidene moiety with good purity and yield, avoiding mineral oil impurities by vacuum distillation.

Aza-Michael addition using non-nucleophilic bases like DBU provides selective functionalization of azetidine rings without ester hydrolysis, crucial for maintaining molecular integrity.

The 1,2,3-triazole ring formation via azide-alkyne cycloaddition is well-established, offering regioselectivity and mild conditions suitable for sensitive substituents like cyclopropyl groups.

Coupling strategies using acid chlorides derived from triazole carboxylic acids enable efficient attachment of azetidine moieties, facilitating the synthesis of complex heterocyclic frameworks.

The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability, achievable by controlled acidification.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The azetidine and triazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can introduce various functional groups into the azetidine or triazole rings.

Scientific Research Applications

Medicinal Chemistry

1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride has been investigated for its potential as a Janus kinase (JAK) inhibitor . JAK inhibitors are crucial in the treatment of inflammatory diseases, autoimmune disorders, and certain cancers. The compound's ability to modulate intracellular signaling pathways makes it a candidate for therapeutic development against diseases associated with abnormal JAK activity .

Antimicrobial Activity

Research indicates that compounds containing azetidine and triazole moieties exhibit antimicrobial properties. The structural characteristics of 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride may enhance its efficacy against various bacterial strains .

Material Science

The unique properties of the triazole ring allow for applications in material science, particularly in the development of polymers and coatings with enhanced durability and chemical resistance. The incorporation of azetidine derivatives into polymer matrices can improve mechanical properties and thermal stability .

Case Study 1: JAK Inhibition

A study focused on the synthesis and evaluation of azetidine derivatives as JAK inhibitors demonstrated that 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride exhibited promising inhibitory activity against JAK2. The compound showed a dose-dependent response in vitro, indicating its potential as a therapeutic agent for treating conditions like rheumatoid arthritis .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of various triazole derivatives was assessed. The results indicated that 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This highlights its potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related triazole derivatives, focusing on substituent effects and properties.

Key Comparisons

Substituent Effects: Cyclopropyl vs. Phenyl substituents, while lipophilic, may hinder solubility . Salt Form: The dihydrochloride salt of the target compound enhances aqueous solubility compared to the monohydrochloride phenyl analog, a critical factor in bioavailability .

Biological Activity: Triazole derivatives with electron-withdrawing groups (e.g., cyclopropyl) often exhibit enhanced enzyme inhibitory activity due to improved binding interactions. For example, carbonic anhydrase-II inhibitors in showed IC₅₀ values in the nanomolar range .

Synthesis and Characterization :

- CuAAC () remains the gold standard for 1,2,3-triazole synthesis, ensuring regioselectivity and high yields. Structural confirmation via NMR (as in ) and refinement using SHELX software () are critical for validating purity and stereochemistry.

Research Findings

- Solubility: Dihydrochloride salts generally exhibit superior aqueous solubility (>50 mg/mL in water) compared to free bases or monohydrochloride forms, aligning with pharmaceutical requirements .

- Thermodynamic Stability : Cyclopropyl-containing compounds demonstrate higher thermal stability (decomposition >200°C) than phenyl analogs, as observed in related azetidine-triazole derivatives .

Notes on Methodological Rigor

- Software : Programs like SHELXL () and WinGX () were pivotal in refining crystallographic data, ensuring structural accuracy.

Biological Activity

1-(Azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride is a compound of significant interest due to its potential biological activities. Triazoles, particularly the 1,2,3-triazole class, have been extensively studied for their pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research sources.

The compound's chemical formula is , with a molecular weight of 241.12 g/mol. It appears as a powder and is typically stored at 4 °C. Its structural features allow for various substitutions that can enhance its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C7H14Cl2N4 |

| Molecular Weight | 241.12 g/mol |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related triazoles range from 16 µg/mL to lower values depending on the specific substituents present in the molecule .

Anticancer Properties

The anticancer potential of triazoles has been documented in several studies. For example, certain derivatives have demonstrated significant cytotoxicity against human cancer cell lines such as AGS and HCT116, with IC50 values indicating potent activity . The mechanism often involves inhibition of cell proliferation and induction of apoptosis.

Anti-inflammatory Effects

Triazole compounds are also recognized for their anti-inflammatory properties. Research has shown that some derivatives can effectively reduce inflammation in preclinical models, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride may possess similar therapeutic potential.

Study 1: Antimicrobial Efficacy

A study focusing on the synthesis of triazole derivatives noted that specific substitutions could enhance antibacterial activity. The synthesized compounds were tested against E. coli and C. albicans, showing promising results with MIC values significantly lower than those of standard antibiotics .

Study 2: Anticancer Activity

In another investigation, derivatives of triazoles were tested against various cancer cell lines. One compound exhibited an IC50 value of 13.62 µM against HeLa cells. This study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes for 1-(azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole dihydrochloride, and how can experimental parameters be systematically optimized?

Methodological Answer : The synthesis of azetidine-containing triazoles typically involves cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) followed by functionalization. To optimize parameters (e.g., solvent choice, temperature, catalyst loading), employ Design of Experiments (DoE) frameworks. For example, use factorial designs to assess interactions between variables like reaction time (4–8 hours) and acid catalysis (e.g., glacial acetic acid, as in ). Post-synthesis purification via solvent evaporation and filtration under reduced pressure is critical for isolating the dihydrochloride salt .

Q. How can researchers validate the structural integrity and purity of this compound during synthesis?

Methodological Answer : Use multimodal characterization :

- NMR spectroscopy : Confirm azetidine ring integrity (δ 3.5–4.5 ppm for N-CH₂ protons) and cyclopropyl group presence (δ 0.5–1.5 ppm).

- LC-MS : Detect impurities (<1% by area) using reverse-phase columns and electrospray ionization.

- Elemental analysis : Verify stoichiometry (e.g., Cl⁻ content via ion chromatography) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using standardized protocols. For example:

- Microdilution assays (MIC determination against Gram-positive/negative bacteria).

- Kinetic studies (e.g., IC₅₀ measurements against target enzymes like kinases or proteases).

Reference triazole derivatives with known bioactivity (e.g., antimicrobial azetidine analogs ) to contextualize results.

Advanced Research Questions

Q. How can computational modeling improve reaction design and mechanistic understanding for this compound?

Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms to predict optimal reaction conditions. Tools like ICReDD’s computational-experimental feedback loop (e.g., using Gaussian or ORCA software) can identify energy barriers and guide catalyst selection . For example, simulate azide-alkyne cycloaddition pathways to optimize regioselectivity .

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. Mitigate via:

- Standardized protocols : Adopt OECD guidelines for reproducibility.

- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets, isolating variables like solvent residues or counterion effects.

- Dose-response validation : Re-test ambiguous results under controlled conditions (e.g., fixed pH and temperature) .

Q. How can reactor design and process control enhance scalable synthesis?

Methodological Answer : Apply CRDC subclass RDF2050112 principles (reaction fundamentals and reactor design):

- Continuous-flow reactors : Improve heat/mass transfer for exothermic cycloadditions.

- In-line analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progression in real time.

- Membrane separation : Isolate intermediates via nanofiltration to reduce purification steps .

Q. What advanced statistical methods resolve variability in pharmacological profiling?

Methodological Answer : Leverage machine learning (e.g., random forest models) to correlate structural features (e.g., cyclopropyl lipophilicity) with bioactivity. Use response surface methodology (RSM) to optimize dose combinations in synergistic studies (e.g., with antibiotics) .

Q. How do salt forms (e.g., dihydrochloride) influence stability and bioavailability?

Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Expose the compound to 40°C/75% RH for 6 months.

- Monitor degradation via HPLC and XRD to detect polymorphic transitions.

Compare solubility and dissolution rates against freebase forms using biorelevant media (e.g., FaSSIF/FeSSIF) .

Cross-Cutting Methodological Considerations

Q. How to integrate heterogeneous/homogeneous catalysis in azetidine functionalization?

Methodological Answer : Combine heterogeneous catalysts (e.g., Pd/C for hydrogenation) with homogeneous ligands (e.g., BINAP for asymmetric induction) to balance efficiency and selectivity. Use DoE to map catalyst loading vs. yield trade-offs .

Q. What safety protocols are critical for handling azetidine derivatives?

Methodological Answer : Follow Chemical Hygiene Plan guidelines:

- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.

- Implement fume hoods and PPE (nitrile gloves, safety goggles) during HCl salt formation.

- Train personnel via 100%-score safety exams (per regulations ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.